

Spectroscopic and Synthetic Profile of (4-Bromophenyl)(diphenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (4-Bromophenyl)(diphenyl)methanol

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This technical guide provides an in-depth overview of the spectroscopic properties and a common synthetic route for **(4-Bromophenyl)(diphenyl)methanol**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive resource for the characterization and preparation of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **(4-Bromophenyl)(diphenyl)methanol**, including ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **(4-Bromophenyl)(diphenyl)methanol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.20 - 7.45	m	-	14H	Aromatic Protons
5.82	s	-	1H	CH-OH
2.20	s	-	1H	O-H

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm

Table 2: ^{13}C NMR Spectroscopic Data for **(4-Bromophenyl)(diphenyl)methanol**

Chemical Shift (δ) ppm	Assignment
145.4	C (quaternary)
143.6	C (quaternary)
131.5	CH (aromatic)
129.8	CH (aromatic)
128.5	CH (aromatic)
127.9	CH (aromatic)
127.6	CH (aromatic)
121.5	C-Br
81.9	CH-OH

Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Table 3: Key IR Absorptions for **(4-Bromophenyl)(diphenyl)methanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3580	Strong, Sharp	O-H Stretch (Alcohol)
3060 - 3020	Medium	C-H Stretch (Aromatic)
1585, 1490, 1450	Strong	C=C Stretch (Aromatic Ring)
1060	Strong	C-O Stretch (Secondary Alcohol)
1010	Strong	C-Br Stretch

Table 4: Mass Spectrometry Data for **(4-Bromophenyl)(diphenyl)methanol**

m/z	Relative Intensity (%)	Assignment
340/342	5	[M] ⁺ (Molecular Ion)
261	100	[M - Br] ⁺
183	85	[M - C ₆ H ₄ Br] ⁺
105	95	[C ₆ H ₅ CO] ⁺
77	80	[C ₆ H ₅] ⁺

Experimental Protocols

A common and efficient method for the synthesis of **(4-Bromophenyl)(diphenyl)methanol** is the reduction of the corresponding ketone, 4-bromobenzophenone, using a hydride reducing agent such as sodium borohydride.

Synthesis of **(4-Bromophenyl)(diphenyl)methanol** via Reduction of 4-Bromobenzophenone

Materials:

- 4-Bromobenzophenone

- Sodium borohydride (NaBH_4)
- Methanol
- Diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl)
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl, dilute)

Procedure:

- In a round-bottom flask, dissolve 4-bromobenzophenone (1 equivalent) in methanol.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain a low temperature.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by the slow addition of distilled water, followed by a saturated aqueous solution of ammonium chloride.
- Remove the methanol under reduced pressure.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

- The crude **(4-Bromophenyl)(diphenyl)methanol** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).[\[1\]](#)[\[2\]](#)

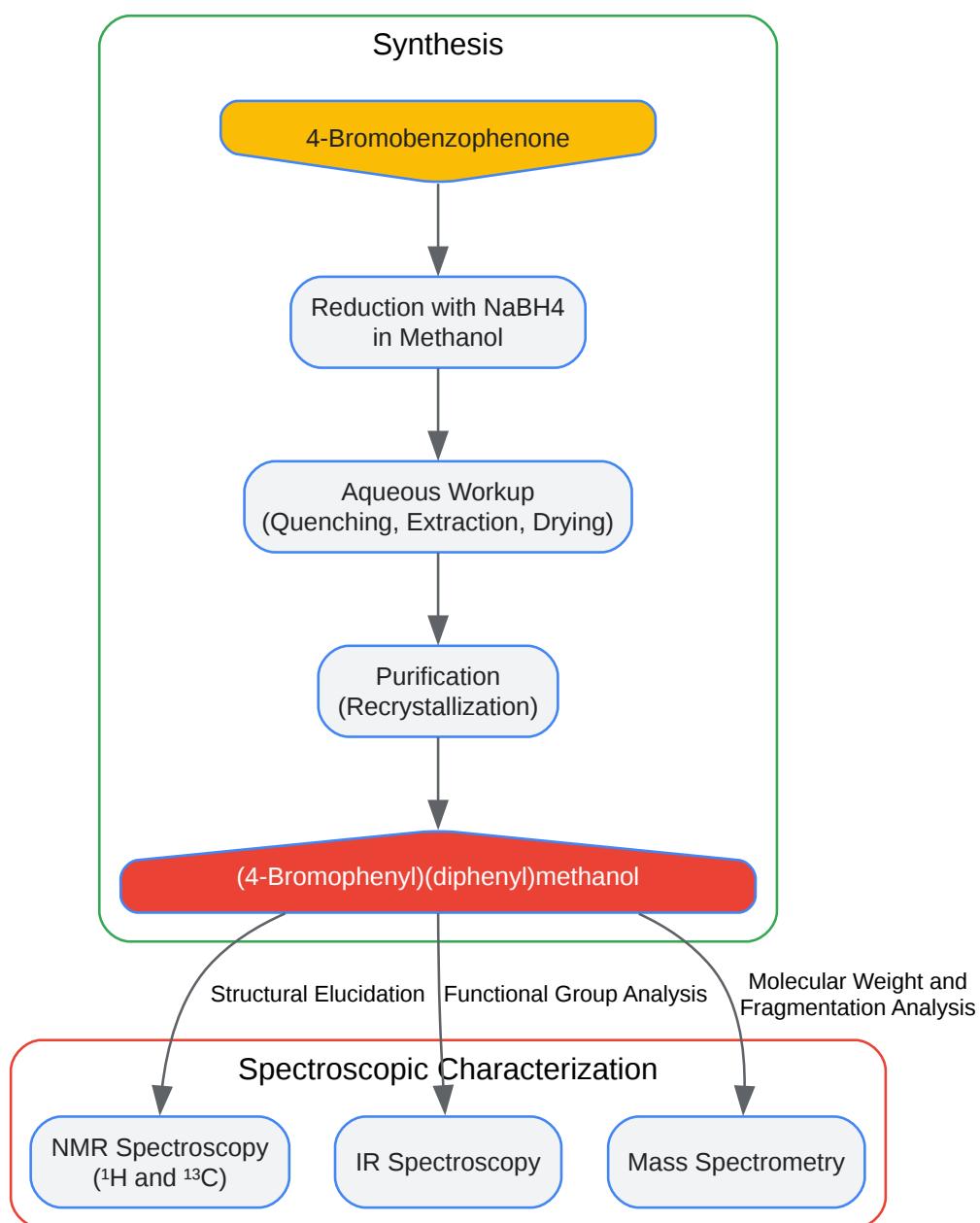
General Protocol for Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard.
- IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.

Visualization of the Synthetic and Analytical Workflow

The following diagram illustrates the logical workflow from the starting material to the final characterized product.

Workflow for Synthesis and Characterization of (4-Bromophenyl)(diphenyl)methanol

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Caption: Synthetic and analytical workflow.

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